molecular formula C23H16O5S B15110235 2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B15110235
M. Wt: 404.4 g/mol
InChI Key: OEBWRFWAGMOXKK-VIBAAIGISA-N
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Description

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic sulfonate ester featuring a benzo[3,4-b]furan core substituted with a conjugated α,β-unsaturated ketone ((2E)-3-phenylprop-2-enylidene) and a benzenesulfonate group. The compound’s synthesis likely involves Knoevenagel condensation, a method used for similar α,β-unsaturated carbonyl derivatives .

Properties

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C23H16O5S/c24-23-20-15-14-18(28-29(25,26)19-11-5-2-6-12-19)16-22(20)27-21(23)13-7-10-17-8-3-1-4-9-17/h1-16H/b10-7+,21-13-

InChI Key

OEBWRFWAGMOXKK-VIBAAIGISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves multiple steps. One common method includes the condensation of (E)-3-(furan-2-yl)acrylohydrazide with benzaldehyde derivatives . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Key structural analogs include:

Compound Name Substituents on Benzo[3,4-b]furan Core Benzenesulfonate Modifications
2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate (Target) (2E)-3-phenylprop-2-enylidene Unmodified benzenesulfonate
4-methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl-4-chloro-benzenesulfonate (Compound 6) 3-pyridylmethylene 4-chloro substitution
2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate 4-methylphenylmethylene Unmodified benzenesulfonate
  • Compound 6 : The 3-pyridylmethylene substituent adds a heteroaromatic ring, improving solubility in polar solvents. The 4-chloro group on the benzenesulfonate increases electron-withdrawing effects, possibly stabilizing the sulfonate ester .

Physicochemical Properties

  • Solubility : Compound 6’s pyridyl and chloro groups improve aqueous solubility relative to the target compound’s purely aromatic substituents.
  • Stability : The electron-withdrawing chloro group in Compound 6 may stabilize the sulfonate ester against hydrolysis compared to the unmodified target .

Research Findings and Implications

  • Compound 6 has been validated in preclinical studies for loxoscelism treatment, with IC₅₀ values in the micromolar range . The target compound’s bioactivity remains unexplored but warrants investigation given its structural similarities.
  • Crystallographic Insights : Tools like SHELXL and ORTEP-3 (used in small-molecule crystallography ) could elucidate hydrogen-bonding patterns (e.g., sulfonate-oxygen interactions) and crystal packing, which influence solubility and stability .

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